molecular formula C14H15NO2 B3011981 Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 140241-72-1

Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B3011981
CAS RN: 140241-72-1
M. Wt: 229.279
InChI Key: FYKKINOAOXEGCA-UHFFFAOYSA-N
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Description

“Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate” is a pyrrole derivative. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Scientific Research Applications

Antioxidant Applications

Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate: derivatives have been investigated for their antioxidant properties. Antioxidants are crucial in protecting cells from the damage caused by free radicals. The pyrrole derivatives, including the Edaravone, are known for their ability to scavenge free radicals, which is beneficial in treating conditions like stroke and amyotrophic lateral sclerosis (ALS) .

Pharmaceutical Drug Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical drugs. Its structural motif is found in numerous pharmaceutically active compounds, which are used to treat a wide range of conditions, including cancer, inflammation, and viral infections .

Material Science

In material science, pyrrole derivatives are used to develop new materials with specific properties. These materials can have applications in electronics, coatings, and as components of complex systems .

Catalysis

Pyrrole compounds play a role in catalysis, which is essential in speeding up chemical reactions in industrial processes. They can act as catalysts themselves or form part of catalytic systems .

Antimalarial Research

The derivatives of Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate have been utilized in the discovery of antimalarial drugs. Antimalarials are critical in the fight against malaria, a disease that affects millions worldwide .

Green Chemistry

The synthesis of pyrrole derivatives aligns with the principles of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. This approach includes using green solvents and developing solvent-free methods for the synthesis of these compounds .

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on their specific structure and the biological system they interact with. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more . The specific mechanism of action for “Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate” is not available in the resources I have.

properties

IUPAC Name

methyl 1,2-dimethyl-5-phenylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-12(14(16)17-3)9-13(15(10)2)11-7-5-4-6-8-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKKINOAOXEGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

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